molecular formula C9H15N3OS B11563925 2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide

2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B11563925
M. Wt: 213.30 g/mol
InChI Key: DBDUBLLWDMVVAH-UHFFFAOYSA-N
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Description

2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. Its structure includes a bicyclo[4.1.0]heptane ring system, which imparts significant strain and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of bicyclo[4.1.0]heptan-7-one with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50°C to 80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to develop derivatives with improved efficacy and reduced toxicity for use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and unique structure make it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide
  • 2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)-N-(4-fluorophenyl)hydrazinecarbothioamide
  • 2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Uniqueness

2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide stands out due to its specific bicyclic structure, which imparts unique reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

(bicyclo[4.1.0]heptane-7-carbonylamino)thiourea

InChI

InChI=1S/C9H15N3OS/c10-9(14)12-11-8(13)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,11,13)(H3,10,12,14)

InChI Key

DBDUBLLWDMVVAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2C(=O)NNC(=S)N

Origin of Product

United States

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